molecular formula C13H18ClN3O4 B13994870 5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester CAS No. 51940-47-7

5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester

Cat. No.: B13994870
CAS No.: 51940-47-7
M. Wt: 315.75 g/mol
InChI Key: RDKIIHWESKZXMI-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester is a complex organic compound with the molecular formula C14H20ClN3O4. This compound is known for its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

51940-47-7

Molecular Formula

C13H18ClN3O4

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 2-chloro-4-[(3-ethoxy-3-oxopropyl)-methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H18ClN3O4/c1-4-20-10(18)6-7-17(3)11-9(12(19)21-5-2)8-15-13(14)16-11/h8H,4-7H2,1-3H3

InChI Key

RDKIIHWESKZXMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C)C1=NC(=NC=C1C(=O)OCC)Cl

Origin of Product

United States

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